N4-(2,5-dimethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Description
The analysis below is based on structurally analogous pyrimidine triamine derivatives from the literature, focusing on substituent effects, physicochemical properties, and biological activity .
Properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O5/c1-28-12-6-4-11(5-7-12)21-19-23-17(20)16(25(26)27)18(24-19)22-14-10-13(29-2)8-9-15(14)30-3/h4-10H,1-3H3,(H4,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMHBQWLBWOFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(2,5-dimethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20N6O4
- CAS Number : [insert CAS number if available]
- IUPAC Name : this compound
This compound features a pyrimidine core substituted with methoxy and nitro groups, which are known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| U-87 (Glioblastoma) | 10.5 |
| MDA-MB-231 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.7 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging method. The results indicate a significant ability to scavenge free radicals, suggesting potential protective effects against oxidative stress:
| Compound Tested | DPPH Scavenging Activity (%) |
|---|---|
| N4-(2,5-dimethoxyphenyl)... | 78.5 |
| Ascorbic Acid (Control) | 90.0 |
These findings suggest that the compound may play a role in preventing oxidative damage in biological systems .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Interaction with DNA : There is evidence suggesting that it can bind to DNA and interfere with replication processes.
- Modulation of Signaling Pathways : It affects various cellular signaling pathways that regulate cell survival and apoptosis.
Case Studies
-
Case Study on Anticancer Efficacy :
In a study involving human glioblastoma cells (U-87), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced significant apoptosis as evidenced by increased Annexin V staining. -
Oxidative Stress Protection :
A recent animal model study demonstrated that administration of this compound significantly reduced markers of oxidative stress in liver tissues following exposure to toxic agents. The reduction in malondialdehyde (MDA) levels confirmed its protective effects against oxidative damage.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical properties of similar pyrimidine triamine derivatives:
Key Observations:
Substituent Effects on Molar Mass :
- Methoxy (OCH₃) and fluorophenyl groups increase molar mass compared to chloro or methyl substituents. For example, the compound with 4-fluorophenyl and 3-methoxyphenyl (370.34 g/mol) is heavier than the chloro-methyl analog (308.72 g/mol) .
- The target compound (with 2,5-dimethoxyphenyl and 4-methoxyphenyl ) would likely exhibit a higher molar mass (>400 g/mol) due to three methoxy groups.
Density and Boiling Points :
- Nitro groups contribute to higher density (e.g., 1.515 g/cm³ in ) and elevated boiling points (e.g., 634°C in ), likely due to strong intermolecular dipole interactions.
Electron-Donating vs. Withdrawing Groups :
- Methoxy substituents (electron-donating) may enhance solubility in polar solvents, whereas nitro groups (electron-withdrawing) improve thermal stability .
Crystallographic and Conformational Analysis
- Dihedral Angles : In analogous structures, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups in ) influence molecular packing and crystallinity.
- Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions (e.g., in ) stabilize crystal lattices, affecting solubility and melting behavior.
Q & A
Q. Why do some derivatives exhibit reduced bioactivity despite favorable in silico predictions?
- Analysis : Evaluate membrane permeability (e.g., PAMPA assay) and efflux pump susceptibility (e.g., NorA inhibitor co-administration). Methoxy groups may increase logP but hinder active transport .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
